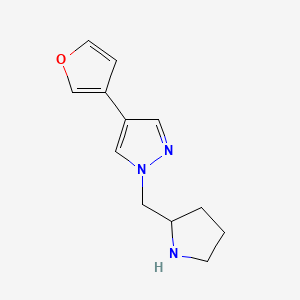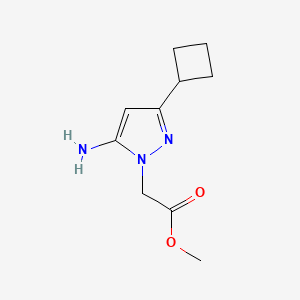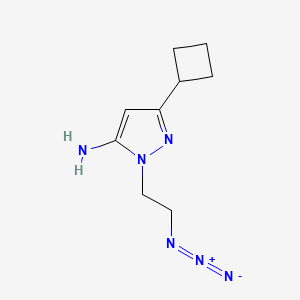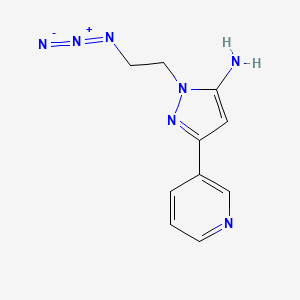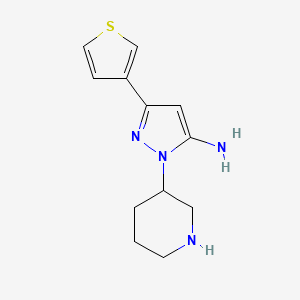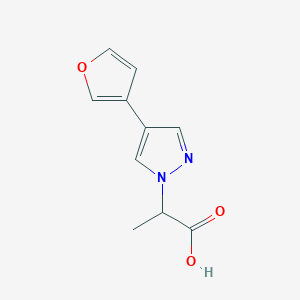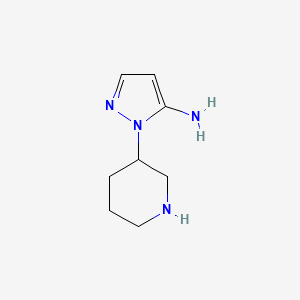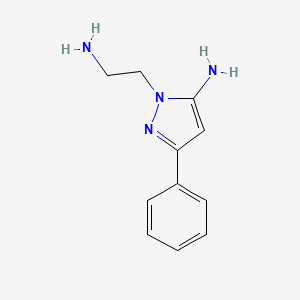
1-(2-氨基乙基)-3-苯基-1H-吡唑-5-胺
描述
1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物的功能性改性
Aly 和 El-Mohdy(2015 年)的一项研究重点关注使用辐射诱导技术和随后与各种胺(包括与“1-(2-氨基乙基)-3-苯基-1H-吡唑-5-胺”类似的芳香胺)的缩合反应来改性聚乙烯醇/丙烯酸(PVA/AAc)水凝胶。改性的目的是提高聚合物的热稳定性并引入抗菌和抗真菌性能,使这些材料适用于医疗应用 (Aly 和 El-Mohdy,2015)。
杂环化合物合成
Maquestiau、Taghret 和 Eynde(2010 年)对吡唑并[1,5-a]嘧啶的合成进行了研究,涉及产生这些化合物的混合物的反应,这些化合物通过光谱方法进行鉴定。这个合成过程突出了吡唑衍生物在创建具有潜在药学相关性的杂环化合物方面的化学反应性和潜在应用 (Maquestiau、Taghret 和 Eynde,2010)。
抗肿瘤和抗菌剂
Titi 等人(2020 年)描述了具有潜在抗肿瘤、抗真菌和抗菌活性的吡唑衍生物的合成。这项研究强调了基于吡唑的化合物的药学和生物学意义,表明它们在设计新的治疗剂中的效用 (Titi 等人,2020)。
新型杂环合成
El-Dean 等人(2018 年)专注于合成新型呋并[3,2-e]吡唑并[3,4-b]吡嗪,表明吡唑衍生物在生成不同的杂环结构方面的多功能性。这项研究有助于探索在包括药理学和材料科学在内的各个领域具有潜在应用的新化合物 (El-Dean 等人,2018)。
细胞毒性抑制剂
Rahmouni 等人(2014 年)探索了吡唑并[3,4-d]嘧啶酮衍生物作为细胞毒性抑制剂的合成,表明基于吡唑的化合物在癌症治疗中的潜力。这项研究突出了该化合物在开发新的抗癌剂中的应用 (Rahmouni 等人,2014)。
属性
IUPAC Name |
2-(2-aminoethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-6-7-15-11(13)8-10(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIORYWIVOGNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


